Compound Description: Thiamine, also known as vitamin B1, is an essential nutrient involved in carbohydrate metabolism. It plays a crucial role as a cofactor for enzymes involved in energy production and nerve function. []
Relevance: Research indicates that thiamine can act as a precursor for the formation of (4-amino-2-methylpyrimidin-5-yl)methanol through Maillard-type reactions. These reactions involve the condensation of amino acids or peptides with reducing sugars, leading to the formation of complex flavor compounds. Notably, increasing the thiamine concentration during the Maillard reaction leads to a significant increase in kokumi activity, a taste sensation associated with richness, mouthfulness, and complexity. [] The structural similarity between thiamine and (4-amino-2-methylpyrimidin-5-yl)methanol, particularly the shared pyrimidine ring system, highlights their close relationship. [] Replacing the methyl group at the 2-position of the pyrimidine ring in (4-amino-2-methylpyrimidin-5-yl)methanol with an ethyl group results in the target compound, (4-amino-2-ethylpyrimidin-5-yl)methanol.
4-Methyl-5-thiazoleethanol
Compound Description: 4-Methyl-5-thiazoleethanol is a volatile compound that contributes to the aroma profile of various foods and beverages. It's characterized by its distinctive sulfur-containing heterocyclic thiazole ring. []
Relevance: This compound has been identified alongside (4-amino-2-methylpyrimidin-5-yl)methanol and thiamine as a marker molecule in reaction mixtures exhibiting elevated kokumi activity. [] While its exact contribution to taste enhancement remains under investigation, its presence suggests a potential role in modulating flavor perception, possibly in synergy with other thiamine-derived compounds.
Compound Description: This compound represents a cysteine derivative conjugated to the (4-amino-2-methylpyrimidin-5-yl)methyl moiety through a thioether linkage. It's noteworthy for its confirmed influence on kokumi taste activity. []
Relevance: Sensory studies have established that S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine exhibits a taste threshold concentration between 35 and 120 µmol/L, indicating its potent kokumi-enhancing properties. [] This compound serves as a prime example of how structural modifications to (4-amino-2-methylpyrimidin-5-yl)methanol can lead to derivatives with distinct sensory attributes. The target compound, (4-amino-2-ethylpyrimidin-5-yl)methanol, shares the same core structure but with an ethyl group replacing the methyl substituent at the 2-position of the pyrimidine ring.
Compound Description: N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamide is a formamide derivative of (4-amino-2-methylpyrimidin-5-yl)methanol. []
Relevance: It is found in reaction mixtures alongside (4-amino-2-methylpyrimidin-5-yl)methanol and thiamine that exhibit higher kokumi activity. [] The presence of the formamide group instead of the hydroxyl group distinguishes it from (4-amino-2-ethylpyrimidin-5-yl)methanol.
Compound Description: This compound is characterized by a (4-amino-2-methylpyrimidin-5-yl)methyl moiety linked to a 5-hydroxypentan-2-one unit through a thioether bond. []
Relevance: It has been identified as a taste modulator with a taste threshold concentration ranging from 35 to 120 µmol/L, demonstrating its significant impact on kokumi taste. [] It shares a structural resemblance with (4-amino-2-ethylpyrimidin-5-yl)methanol, highlighting the significance of the pyrimidine and thioether moieties in influencing taste perception.
Compound Description: This compound is notable for its furan ring linked to the pyrimidine ring system of (4-amino-2-methylpyrimidin-5-yl)methanol via a thioether bridge. []
Relevance: Identified as a potent taste modulator, it exhibits a taste threshold concentration between 35 and 120 µmol/L, contributing significantly to the kokumi taste profile. [] The presence of the furan ring and the thioether linkage distinguishes it from (4-amino-2-ethylpyrimidin-5-yl)methanol.
Compound Description: This dipeptide represents a derivative of S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine, incorporating an additional glycine residue. []
Relevance: It's recognized for its taste-modulating properties, with a taste threshold concentration falling between 35 and 880 µmol/L. [] This compound demonstrates how extending the peptide chain linked to the (4-amino-2-methylpyrimidin-5-yl)methyl moiety can fine-tune its taste-enhancing effects.
Compound Description: Characterized by a (4-amino-2-methylpyrimidin-5-yl)methyl group attached to a piperazine-2,5-dione moiety through a thiomethyl bridge, this compound displays notable taste-modulating activity. []
Relevance: This compound exhibits a taste threshold concentration between 35 and 880 µmol/L, highlighting its contribution to kokumi taste enhancement. [] The presence of the piperazine-2,5-dione ring system and the thiomethyl linker differentiates it from (4-amino-2-ethylpyrimidin-5-yl)methanol.
Compound Description: This compound closely resembles 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one but lacks the hydroxyl group at the 5-position of the pentan-2-one unit. []
Relevance: Similar to its hydroxyl-containing counterpart, this compound exhibits a taste threshold concentration between 35 and 880 µmol/L, indicating its contribution to kokumi taste. []
Compound Description: Distinguished by a furan ring connected to the pyrimidine ring system of (4-amino-2-methylpyrimidin-5-yl)methanol through a thiomethyl linkage, this compound exhibits notable taste-modifying properties. []
Relevance: With a taste threshold concentration ranging from 35 to 880 µmol/L, it plays a significant role in enhancing kokumi taste. [] The presence of the furan ring and the thiomethyl linker distinguishes it structurally from (4-amino-2-ethylpyrimidin-5-yl)methanol.
(4-Amino-2-methylpyrimidin-5-yl)methanethiol
Compound Description: This compound represents the thiol analogue of (4-amino-2-methylpyrimidin-5-yl)methanol, possessing a sulfhydryl group (-SH) instead of a hydroxyl group (-OH). []
Relevance: It is one of the thiamine-derived taste modulators with a taste threshold concentration between 35 and 880 µmol/L. [] The thiol group in place of the hydroxyl group in (4-amino-2-ethylpyrimidin-5-yl)methanol distinguishes the two compounds.
2-Methyl-5-((methylthio)methyl)pyrimidin-4-amine
Compound Description: This compound shares the core structure of (4-amino-2-methylpyrimidin-5-yl)methanol but features a methylthio group (-SCH3) attached to the methylene bridge. []
Relevance: It is identified as a taste modulator exhibiting a taste threshold concentration within the range of 35 to 880 µmol/L, contributing significantly to the perception of kokumi taste. []
Compound Description: ACNU is a water-soluble nitrosourea compound with potent antitumor activity. [, ] It functions as an alkylating agent, interfering with DNA replication and inducing cell death in rapidly dividing cancer cells. [, ]
Relevance: ACNU shares a significant structural similarity with (4-amino-2-ethylpyrimidin-5-yl)methanol, particularly the (4-amino-2-methylpyrimidin-5-yl)methyl moiety. [, ] This shared substructure suggests a potential for analogous synthetic approaches and highlights the versatility of this chemical scaffold in medicinal chemistry. ACNU exhibits strong efficacy against murine L1210 leukemia but is associated with delayed hematological toxicity. []
Compound Description: Chlorozotocin is another nitrosourea-based antitumor agent known for its alkylating properties. [] Unlike ACNU, chlorozotocin exhibits reduced myelotoxicity at therapeutic doses, attributed to the presence of the glucose carrier in its structure. []
Relevance: Although structurally distinct from ACNU and the target compound, chlorozotocin is discussed in the context of its comparative biological and biochemical properties with ACNU. [] The study highlights the impact of structural variations on the pharmacological profile of nitrosourea-based anticancer agents. This comparative analysis provides valuable insights into structure-activity relationships within this class of compounds.
Synthesis Analysis
The synthesis of (4-Amino-2-ethylpyrimidin-5-yl)methanol typically involves the reaction of 2-ethylpyrimidine with formaldehyde and ammonia. The process can be summarized in the following steps:
Formation of Intermediate: The reaction begins with 2-ethylpyrimidine being treated with formaldehyde in the presence of ammonia, leading to the formation of an intermediate compound.
Reduction: This intermediate is subsequently reduced, often using reducing agents such as sodium borohydride or lithium aluminum hydride, to yield (4-Amino-2-ethylpyrimidin-5-yl)methanol.
Reaction Conditions: Typical reaction conditions may include heating under reflux for several hours, followed by cooling and purification steps such as crystallization or chromatography to isolate the desired product.
Molecular Structure Analysis
The molecular structure of (4-Amino-2-ethylpyrimidin-5-yl)methanol can be described as follows:
Pyrimidine Ring: The core structure is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Functional Groups: The compound has an amino group (-NH2) at position 4 and a hydroxymethyl group (-CH2OH) at position 5.
3D Structure: The spatial arrangement allows for hydrogen bonding due to the presence of both the amino and hydroxymethyl groups, which can influence its reactivity and interaction with biological targets.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure, providing data on chemical shifts and functional group vibrations.
Chemical Reactions Analysis
(4-Amino-2-ethylpyrimidin-5-yl)methanol can participate in several chemical reactions:
Oxidation: The hydroxyl group may be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can undergo further reduction to yield various amines.
Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
These reactions are influenced by reaction conditions such as temperature, solvent choice, and the presence of catalysts.
Mechanism of Action
The mechanism of action for (4-Amino-2-ethylpyrimidin-5-yl)methanol primarily involves its interaction with specific enzymes related to thiamine metabolism:
Target Enzymes: It acts on thiaminase-2 and hydroxymethylpyrimidine/phosphomethylpyrimidine kinase.
Mode of Action: The compound catalyzes hydrolysis reactions at the C5’ position of thiamine derivatives, impacting thiamine utilization in biological systems.
Biochemical Pathways: Its effects are significant in pathways related to energy metabolism, particularly in carbohydrate metabolism where thiamine plays a crucial role.
Pharmacokinetics studies indicate that this compound has high gastrointestinal absorption, suggesting potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Amino-2-ethylpyrimidin-5-yl)methanol include:
Appearance: Typically presented as a white crystalline solid.
Melting Point: Reported melting points vary but are generally around 100–102 °C.
Solubility: Soluble in polar solvents like water and methanol due to its hydrophilic functional groups.
Additional analyses such as IR spectroscopy reveal characteristic absorption bands corresponding to -OH stretching (around 3200–3400 cm−1) and -NH stretching (around 3300 cm−1) which confirm the presence of functional groups.
Applications
(4-Amino-2-ethylpyrimidin-5-yl)methanol has several notable applications:
Chemical Synthesis: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
Pharmaceutical Development: Investigated for potential therapeutic effects, particularly in developing new drugs targeting metabolic pathways involving thiamine.
Industrial Use: May find applications in producing specialty chemicals and materials due to its unique structural features.
Research continues into optimizing its synthesis and exploring its full range of applications across various scientific fields.
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